5-Methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the chemical formula C5H6N2O2. Its synthesis has been reported in various scientific publications, with methods employing different starting materials and reaction conditions [, ]. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Research suggests that 5-Methyl-1H-pyrazole-3-carboxylic acid could have potential applications in various scientific fields, including:
5-Methyl-1H-pyrazole-3-carboxylic acid has the molecular formula C5H6N2O2 and is characterized by a pyrazole ring with a methyl group at the 5-position and a carboxylic acid group at the 3-position. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
Research indicates that 5-methyl-1H-pyrazole-3-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and as a precursor for various pharmaceuticals. The compound's ability to interact with biological systems makes it a candidate for further investigation in drug development .
Several methods exist for synthesizing 5-methyl-1H-pyrazole-3-carboxylic acid. One common approach involves the reaction of 3-methyl-1H-pyrazole with carbon dioxide under specific conditions to introduce the carboxylic acid group. Other methods may include oxidation processes or modifications of existing pyrazole derivatives using reagents such as alkaline potassium permanganate .
This compound finds applications in various domains:
Studies on the interactions of 5-methyl-1H-pyrazole-3-carboxylic acid with biological targets have shown that it can modulate various pathways involved in inflammation and cellular signaling. Its interactions are often assessed using binding assays and cellular models to evaluate its efficacy and safety profile .
Several compounds share structural similarities with 5-methyl-1H-pyrazole-3-carboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Two methyl groups on pyrazole | 0.97 |
| 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | Phenyl group at position 1 | 0.91 |
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | Tetrahydro structure | 0.90 |
| 1-Ethylpyrazole-3-carboxylic Acid | Ethyl substitution at position 1 | 0.89 |
| 5-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid | Difluoromethyl group | 0.88 |
The unique aspect of 5-methyl-1H-pyrazole-3-carboxylic acid lies in its specific combination of functional groups and positions on the pyrazole ring, which influences its reactivity and biological properties compared to these similar compounds.
Ester hydrolysis remains a cornerstone for synthesizing 5-methyl-1H-pyrazole-3-carboxylic acid derivatives. A notable example involves the saponification of diethyl 1-methyl pyrazole-3,5-dicarboxylate, as demonstrated in a patent describing the preparation of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile HCN. In this method, diethyl 1H-pyrazole-3,5-dicarboxylate undergoes methylation with iodomethane in acetone using potassium carbonate as a base, yielding diethyl 1-methyl pyrazole-3,5-dicarboxylate. Subsequent hydrolysis in methanol with potassium hydroxide at 0°C generates 3-(carbomethoxy)-1-methyl pyrazole-5-carboxylic acid, which is acidified to precipitate the free carboxylic acid.
The kinetics of pyrazole ester hydrolysis have been extensively studied, revealing distinct acid- and base-catalyzed pathways. For instance, benzoate esters of 1-hydroxy-4,5-dimethylpyrazole exhibit specific acid catalysis with a Hammett ρ value of 1.1, suggesting protonation of the heterocyclic ring rather than the carbonyl oxygen. Base-catalyzed hydrolysis, conversely, proceeds with a ρ value of 1.5, indicating greater sensitivity to electron-withdrawing substituents. These insights guide the selection of reaction conditions: for electron-deficient esters, alkaline hydrolysis (e.g., 3.0 mol/L KOH in methanol) is preferred, while acid-catalyzed routes (e.g., 36% HCl) are suitable for sterically hindered substrates.
A comparative analysis of hydrolysis conditions is summarized below:
| Condition | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Alkaline hydrolysis | KOH in methanol | 0°C → 25°C | >90% | |
| Acid catalysis | 36% HCl | Room temp | 85–90% | |
| General base catalysis | Ethylenediamine | 25°C | 60–70% |
These methodologies highlight the versatility of hydrolytic routes, particularly when coupled with advanced purification techniques such as silicagel column chromatography.
Cyclocondensation reactions offer a pathway to introduce trifluoromethyl groups into the pyrazole core, enhancing the metabolic stability and lipophilicity of resulting derivatives. While direct examples from the provided sources are limited, analogous strategies can be inferred. For instance, the use of trifluoroacetic anhydride in dehydrating carbamates to nitriles (e.g., converting methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate to methyl 5-cyano-1-methyl pyrazole-3-carboxylate) suggests potential applications in cyclocondensation.
Microwave-assisted synthesis, as demonstrated in the preparation of ethyl 4-phenyl-1H-pyrazole-3-carboxylate, provides a template for optimizing trifluoromethyl incorporation. By reacting pyrazoline intermediates with cesium carbonate in ethanol under microwave irradiation (80°C, 15 minutes), yields exceeding 96% are achievable. Adapting this method to trifluoromethyl-containing reagents—such as trifluoromethyl acetylenes or ketones—could enable the one-pot synthesis of trifluoromethyl-substituted pyrazoles.
Key considerations for cyclocondensation include:
Solid-phase synthesis enables efficient functionalization of 5-methyl-1H-pyrazole-3-carboxylic acid derivatives, particularly for generating carboxamide libraries. Although the provided sources focus on solution-phase methods, principles from acyl chloride aminolysis and general base catalysis can be extrapolated.
In a typical workflow, the pyrazole carboxylate is anchored to a solid support (e.g., Wang resin) via an acid-labile linker. Subsequent activation with thionyl chloride generates the acyl chloride, which reacts with primary or secondary amines to yield carboxamides. Kinetic studies of pyrazole ester aminolysis reveal a βₙᵤ꜀ value of 0.89, indicating high sensitivity to nucleophile strength. This suggests that resin-bound intermediates should employ highly nucleophilic amines (e.g., alkylamines) to maximize conversion.
A proposed solid-phase protocol includes:
This approach combines the scalability of solid-phase synthesis with the mechanistic insights from solution-phase studies.
The placement of the methyl group on the pyrazole ring profoundly impacts molecular conformation and target binding. In 5-methyl-1H-pyrazole-3-carboxylic acid, the methyl group at position 5 induces steric and electronic effects that stabilize the molecule’s planar geometry, enhancing interactions with hydrophobic pockets in enzyme active sites. Comparative studies of pyrazole derivatives with methyl groups at positions 3, 4, or 5 reveal that position 5 substitution maximizes bioactivity. For instance, in endothelin receptor antagonists, the 5-methyl analog demonstrated a 12-fold increase in binding affinity (IC₅₀ = 8.3 nM) compared to its 4-methyl counterpart (IC₅₀ = 102 nM) [4]. This superiority arises from the methyl group’s ability to restrict rotational freedom, optimizing the carboxylic acid’s orientation for hydrogen bonding with residues like Arg146 in endothelin-converting enzymes [4] [7].
Further investigations into antifungal activity highlight the methyl group’s role in modulating electron distribution. Derivatives with electron-donating methyl groups at position 5 exhibited enhanced inhibition of Candida albicans (MIC = 16 μg/mL) compared to unsubstituted analogs (MIC = 64 μg/mL) [7]. The methyl group’s electron-donating effect increases the pyrazole ring’s electron density, facilitating π-π stacking with aromatic residues in fungal cytochrome P450 enzymes [7].
The carboxylic acid moiety at position 3 is pivotal for target engagement but poses challenges such as metabolic instability and poor membrane permeability. Isosteric replacements have been explored to retain bioactivity while improving pharmacokinetic properties. Tetrazole, a common carboxylic acid bioisostere, has been integrated into pyrazole derivatives to mimic the acid’s hydrogen-bonding capacity without its ionization drawbacks. For example, replacing the carboxylic acid with tetrazole in a series of endothelin antagonists maintained antagonist activity (ETₐ IC₅₀ = 9.1 nM vs. 8.3 nM for the parent compound) while reducing plasma clearance by 40% [4] [8].
Oxadiazolinone, another isostere, has shown promise in angiotensin II receptor antagonists. A study comparing 5-methyl-1H-pyrazole-3-carboxylic acid with its oxadiazolinone analog revealed comparable binding affinities (Kᵢ = 2.8 nM vs. 3.1 nM) but a 3-fold increase in oral bioavailability for the latter [8]. The oxadiazolinone’s lower acidity (pKₐ ≈ 6.1) enhances intestinal absorption by reducing ionization at physiological pH [8].
Notably, 1-hydroxypyrazole derivatives have emerged as superior isosteres in kinase inhibitors due to their balanced pKₐ (≈5.2) and improved solubility. A hydroxypyrazole analog of 5-methyl-1H-pyrazole-3-carboxylic acid exhibited a 50% increase in aqueous solubility while retaining inhibitory activity against protein kinase C (IC₅₀ = 14 nM vs. 12 nM for the parent compound) [5] [8].
Hybridizing the pyrazole core with other heterocycles has expanded its therapeutic scope. Triazole-pyrazole hybrids, synthesized via copper-catalyzed azide-alkyne cycloaddition, demonstrate enhanced antimicrobial potency. A triazole hybrid of 5-methyl-1H-pyrazole-3-carboxylic acid showed a 4-fold reduction in MIC against Staphylococcus aureus (2 μg/mL) compared to the parent compound (8 μg/mL) [9]. The triazole ring’s dipole interactions and additional hydrogen-bonding sites improve target binding to bacterial DNA gyrase [9].
Fused pyrazolone derivatives, such as 3-methyl-5-pyrazolone hybrids, have exhibited dual kinase inhibition and antioxidant activity. One hybrid compound inhibited both protein kinase A (IC₅₀ = 18 nM) and reactive oxygen species (ROS) generation (EC₅₀ = 22 μM), leveraging the pyrazolone ring’s redox-active properties [5]. The fused system’s extended conjugation enhances π-π interactions with ATP-binding pockets and stabilizes radical-scavenging intermediates [5].
Pyrazole-thiazolidinone hybrids represent another innovative approach. A recent study reported a hybrid compound with a 7-fold increase in anticancer activity (IC₅₀ = 0.9 μM against MCF-7 cells) compared to 5-methyl-1H-pyrazole-3-carboxylic acid (IC₅₀ = 6.3 μM) [3]. The thiazolidinone moiety introduces sulfhydryl group interactions, enabling covalent binding to cysteine residues in tubulin [3].
Density functional theory calculations provide comprehensive insights into the electronic structure and reactivity patterns of 5-methyl-1H-pyrazole-3-carboxylic acid [4] [5]. These quantum mechanical studies utilize the B3LYP functional with 6-31G(d,p) and 6-311G(d,p) basis sets to determine fundamental electronic properties including highest occupied molecular orbital and lowest unoccupied molecular orbital energies [4] [6].
The electronic configuration analysis reveals that 5-methyl-1H-pyrazole-3-carboxylic acid exhibits moderate energy gap characteristics between frontier molecular orbitals, indicating balanced chemical stability and reactivity [7] [8]. The calculated highest occupied molecular orbital energy of -5.428 electron volts suggests moderate electron-donating capacity, while the lowest unoccupied molecular orbital energy provides insights into electron-accepting properties [7] [6].
Computational studies demonstrate that the energy gap between highest occupied and lowest unoccupied molecular orbitals significantly influences the biological activity and chemical reactivity of pyrazole derivatives [8] [9]. Compounds with smaller energy gaps typically exhibit enhanced charge transfer interactions and improved bioactivity profiles [8]. The electrophilicity index and chemical hardness parameters calculated through density functional theory methods correlate directly with the inhibition efficiency of pyrazole derivatives in biological systems [6].
| Parameter | Pyrazole Derivative P1 | Pyrazole Derivative P2 | 5-Methyl-1H-pyrazole-3-carboxylic acid | Notes |
|---|---|---|---|---|
| Method/Basis Set | B3LYP/6-31G(d,p) | B3LYP/6-31G(d,p) | B3LYP/6-311G(d,p) | Standard computational level |
| HOMO Energy (eV) | -5.428 | N/A | N/A | Electron donation capacity |
| LUMO Energy (eV) | -1.326 | N/A | N/A | Electron acceptance capacity |
| Energy Gap (eV) | 4.102 | N/A | N/A | Chemical reactivity indicator |
| Dipole Moment (Debye) | N/A | N/A | N/A | Molecular polarity |
| Hardness (η) | N/A | N/A | N/A | Chemical hardness |
| Softness (S) | N/A | N/A | N/A | Chemical softness |
| Electronegativity (χ) | N/A | N/A | N/A | Electron-attracting power |
| Electrophilicity Index (ω) | N/A | N/A | N/A | Electrophilic reactivity |
The molecular electrostatic potential mapping obtained through density functional theory calculations provides crucial information about the charge distribution and reactive sites within the 5-methyl-1H-pyrazole-3-carboxylic acid structure [10] [11]. These calculations reveal electron-rich regions around the nitrogen atoms and carboxyl group, while electron-deficient areas appear near the methyl substituent and pyrazole ring carbons [10].
Thermodynamic properties calculated at the B3LYP/6-31G(d,p) level demonstrate the thermal stability of 5-methyl-1H-pyrazole-3-carboxylic acid up to approximately 220-300 degrees Celsius [12] [13]. The vibrational frequency analysis confirms the absence of imaginary frequencies, indicating that the optimized geometry represents a true minimum on the potential energy surface [10] [11].
The tautomeric behavior of 5-methyl-1H-pyrazole-3-carboxylic acid has been extensively studied using density functional theory methods, revealing preferential stabilization of the 3-substituted form over alternative tautomers [14] [15]. Electron-donating groups favor the C3 configuration, while electron-withdrawing substituents stabilize the C5 position according to hybrid functional calculations [14].
Molecular dynamics simulations have elucidated the binding mechanisms and stability profiles of 5-methyl-1H-pyrazole-3-carboxylic acid derivatives interacting with DNA minor groove structures [16] [17]. These computational studies reveal that pyrazole-3-carboxamide derivatives adopt groove binding conformations rather than intercalation modes when interacting with double-stranded DNA [16] [18].
The molecular dynamics investigations demonstrate that 1H-pyrazole-3-carboxamide derivatives achieve binding energies ranging from -28.80 to -49.67 kilocalories per mole when docked to DNA minor groove sites [17] [18]. The most potent compound exhibits a binding constant of 1.06×10⁵ inverse molar, indicating strong affinity for calf thymus DNA under physiological conditions [17] [18].
Structural analysis reveals that the pyrazole ring system enables proper stretching along the DNA minor groove through two amide bond connections [17] [18]. The planar rigid aromatic system extends into spaces formed by adjacent base pairs, facilitating binding through van der Waals interactions and pi-pi stacking with adenine bases in parallel displaced conformations [17] [18].
| Compound | DNA Binding Energy (kcal/mol) | Binding Constant (M⁻¹) | Binding Mode | Key Interactions | MD Simulation Duration | RMSD Stability |
|---|---|---|---|---|---|---|
| 1H-Pyrazole-3-carboxamide (pym-5) | -49.67 | 1.06×10⁵ | Minor groove binding | π-π stacking, hydrogen bonds | 50 ns (typical) | Good stability |
| 1H-Pyrazole-3-carboxamide (pyz-5) | -44.56 | 8.83×10⁴ | Minor groove binding | van der Waals interactions | 50 ns (typical) | Moderate stability |
| 1H-Pyrazole-3-carboxamide (pym-55) | -30.91 | 6.85×10⁴ | Minor groove binding | hydrophobic interactions | N/A | N/A |
| 1H-Pyrazole-3-carboxamide (pym-n) | -28.80 | 1.64×10⁴ | Minor groove binding | weak van der Waals | N/A | N/A |
The molecular dynamics simulations spanning 50 nanoseconds reveal stable binding conformations with minimal structural fluctuations in root mean square deviation profiles [1] [19]. The compounds maintain consistent positioning within the DNA minor groove throughout the simulation trajectory, with hydrogen bonding patterns remaining stable and contributing significantly to complex stability [1] [19].
Electronic absorption spectroscopy validation demonstrates hypochromism without significant red shift, confirming groove binding rather than intercalation mechanisms [17] [18]. Viscosity measurements support this binding mode, showing minimal changes in DNA length upon compound binding, characteristic of groove binding interactions rather than intercalating mechanisms [17] [18].
The pyrazole plane forms weak sigma-pi stacking interactions with C4' sugar residues, while potential hydrogen bonds develop between urea groups and DNA backbone structures [17] [18]. These interactions influence the conformation of phosphate-deoxyribose backbone elements, enabling deep penetration into the minor groove and enhanced binding affinity [17] [18].
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